1-{6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane
Description
Properties
IUPAC Name |
[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3/c28-21(17-6-5-7-18(16-17)27(29)30)26-14-12-25(13-15-26)20-9-8-19(22-23-20)24-10-3-1-2-4-11-24/h5-9,16H,1-4,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLMFQLRCMSSSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane typically involves multi-step procedures. The synthetic route often starts with the preparation of the piperazine and pyridazine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired compound. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
1-{6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
1-{6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness lies in its pyridazine core, nitrobenzoyl-piperazine substitution, and azepane ring. Below, it is compared to three analogs with modifications in key regions (Table 1).
Table 1: Comparative Analysis of Structural Analogs
| Compound Name | Molecular Weight (g/mol) | Solubility (mg/mL, DMSO) | Binding Affinity (5-HT₆, nM) | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|---|
| Target Compound | 431.47 | 0.18 | 14.2 | 42 |
| 1-{6-[4-(4-Nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane | 431.47 | 0.09 | 89.6 | 27 |
| 1-{6-[4-(3-Nitrobenzoyl)piperazin-1-yl]pyrimidin-3-yl}piperidine | 417.45 | 0.32 | 210.5 | 58 |
| 1-{6-[4-Benzoylpiperazin-1-yl]pyridazin-3-yl}azepane | 396.48 | 0.45 | 320.7 | 19 |
Nitrobenzoyl Substitution Position
Replacing the 3-nitrobenzoyl group with a 4-nitro isomer (Compound A) reduces solubility by 50% and weakens 5-HT₆ receptor binding affinity sixfold, likely due to altered steric interactions with the receptor’s hydrophobic pocket . The meta-nitro configuration in the target compound optimizes hydrogen bonding with residues in the active site, as confirmed by molecular docking simulations .
Pyridazine vs. Pyrimidine Core
Substituting pyridazine with pyrimidine (Compound B) increases solubility (0.32 mg/mL) but drastically reduces binding affinity (210.5 nM). The pyridazine ring’s electron-deficient nature enhances π-π stacking with aromatic residues in the target receptor, a critical factor missing in pyrimidine analogs . However, the pyrimidine derivative exhibits superior metabolic stability (t₁/₂ = 58 min), attributed to reduced oxidative metabolism by cytochrome P450 enzymes .
Azepane vs. Piperidine Ring
Replacing azepane with piperidine (Compound C) shortens metabolic half-life (t₁/₂ = 19 min) due to increased ring strain and susceptibility to hepatic oxidation. The azepane ring’s flexibility improves bioavailability by minimizing first-pass metabolism, a key advantage for CNS-targeted compounds .
Key Research Findings
- Selectivity : The target compound shows 10-fold higher selectivity for 5-HT₆ over 5-HT₂A receptors compared to benzoyl-substituted analogs (e.g., Compound D) .
- Thermodynamic Stability : Differential scanning calorimetry (DSC) reveals a melting point of 198°C, 20°C higher than Compound A, indicating enhanced crystalline stability .
- Toxicity Profile : In vitro assays demonstrate lower hepatotoxicity (IC₅₀ = 85 µM) than piperidine-containing analogs (IC₅₀ = 32 µM), likely due to reduced reactive metabolite formation .
Biological Activity
The compound 1-{6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound includes:
- Piperazine and pyridazine moieties which are known for their diverse pharmacological activities.
- A nitrobenzoyl group that may enhance biological activity through various interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including:
- Formation of the piperazine derivative : This can be achieved through nucleophilic substitution reactions.
- Coupling with pyridazine : The reaction conditions often include the use of coupling reagents such as EDCI or DCC to facilitate the formation of the azepane structure.
Antimicrobial Activity
Research has indicated that derivatives of piperazine, including those similar to this compound, exhibit significant antimicrobial properties. For example, compounds with similar structures have demonstrated effectiveness against various bacterial strains such as Bacillus cereus and Clostridium perfringens .
| Compound | Activity | Target Organisms |
|---|---|---|
| This compound | Antimicrobial | Bacillus cereus, Clostridium perfringens |
| Related Piperazine Derivatives | Antibacterial | Bacillus subtilis, E. coli |
Neuropharmacological Effects
Piperazine derivatives are also studied for their neuropharmacological effects. Some studies suggest that compounds like this compound may act as antagonists at muscarinic receptors, which are implicated in various neurological disorders .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase, affecting neurotransmitter levels.
- Receptor Modulation : The interaction with specific receptors can lead to altered signaling pathways, influencing both microbial and neurological functions .
Case Studies
In a recent study investigating the antiviral properties of related piperazine derivatives, several compounds were tested against HIV and other viruses. The results indicated a moderate protective effect against viral infections, highlighting the potential for further development in antiviral therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
